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molecular formula NaNH2C6H4SO3<br>C6H6NNaO3S B1324449 Sodium 4-aminobenzenesulfonate CAS No. 515-74-2

Sodium 4-aminobenzenesulfonate

Cat. No. B1324449
M. Wt: 195.17 g/mol
InChI Key: KSVSZLXDULFGDQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06670387B1

Procedure details

To a stirred solution of p-benzenediazonium sulfonate, which was prepared by the addition of sodium sulfanilate (0.525 g, 2.7 mmole) to sodium nitrite at 0°, and the compound from example 14 c) (0.413 g, 2.2 mmol) in water (20 mL), sodium bicarbonate (2.3 g, 27.0 mmol) was added slowly. The resulting solution was heated at 60° C. with stirring overnight. After the solution was cooled to 50° C., sodium hydrogen sulfite (1.05 g, 6.0 mmole) was added. The resulting solution was stirred for 30 min. at 50° C. After cooling down to room temperature, the solid was removed by filtration. The filtrate was evaporated to dryness and the residue was purified by flash chromatography (silica gel, 45% dichloromethane/45% ethyl acetate/10% methanol) to give the title compound (0.066 g, 15%) MS(ES) m/z 203.8 [M+H].
[Compound]
Name
p-benzenediazonium sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.525 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Three
Yield
15%

Identifiers

REACTION_CXSMILES
S([O-])(=O)(C1C=CC([NH2:9])=CC=1)=O.[Na+].N([O-])=O.[Na+].[OH:17][C:18]1[CH:19]=[C:20]([C:28]([OH:30])=[O:29])[C:21]2[C:26]([CH:27]=1)=[CH:25][CH:24]=[CH:23][CH:22]=2.C(=O)(O)[O-].[Na+].S([O-])(O)=O.[Na+]>O>[NH2:9][C:27]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[C:20]([C:28]([OH:30])=[O:29])=[CH:19][C:18]=1[OH:17] |f:0.1,2.3,5.6,7.8|

Inputs

Step One
Name
p-benzenediazonium sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.525 g
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C2=CC=CC=C2C1)C(=O)O
Name
Quantity
2.3 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.05 g
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the solution was cooled to 50° C.
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 30 min. at 50° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (silica gel, 45% dichloromethane/45% ethyl acetate/10% methanol)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=C(C2=CC=CC=C12)C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.066 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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